molecular formula C6H4N4O2 B15072197 4-Amino-5-nitronicotinonitrile CAS No. 1202780-80-0

4-Amino-5-nitronicotinonitrile

Cat. No.: B15072197
CAS No.: 1202780-80-0
M. Wt: 164.12 g/mol
InChI Key: OCHSJVLVASQBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-nitronicotinonitrile is an organic compound with the molecular formula C6H4N4O2. It is a derivative of nicotinonitrile, characterized by the presence of amino and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-nitronicotinonitrile typically involves the nitration of 4-amino-nicotinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-nitronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-nitronicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-nitronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and functional groups. The pathways involved include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-nitropyridine
  • 5-Amino-2-nitrobenzonitrile
  • 3-Amino-4-nitrobenzonitrile

Uniqueness

4-Amino-5-nitronicotinonitrile is unique due to its specific arrangement of amino and nitro groups on the nicotinonitrile backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1202780-80-0

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

4-amino-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C6H4N4O2/c7-1-4-2-9-3-5(6(4)8)10(11)12/h2-3H,(H2,8,9)

InChI Key

OCHSJVLVASQBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.